[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol
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Overview
Description
[(1R,5S)-9,9-Difluoro-3-bicyclo[331]nonanyl]methanol is a chemical compound with the molecular formula C10H16F2O It is characterized by a bicyclic structure with two fluorine atoms attached to the ninth carbon and a methanol group attached to the third carbon
Preparation Methods
The synthesis of [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.3.1]nonane core.
Methanol Group Addition: The final step involves the addition of a methanol group to the third carbon of the bicyclic structure.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to other functional groups such as alkanes.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents.
Scientific Research Applications
[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol can be compared with other similar compounds such as:
[(1R,3r,5S)-9,9-Difluorobicyclo[3.3.1]nonan-3-yl]methanol: Similar structure but different stereochemistry.
[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanamine: Contains an amine group instead of a methanol group.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(1R,5S)-9,9-difluoro-3-bicyclo[3.3.1]nonanyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O/c11-10(12)8-2-1-3-9(10)5-7(4-8)6-13/h7-9,13H,1-6H2/t7?,8-,9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIVUXDNUZNMEV-CBLAIPOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)C2(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@H](C1)C2(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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